molecular formula C7H18Cl2N2O2 B13478978 Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate dihydrochloride

Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate dihydrochloride

Cat. No.: B13478978
M. Wt: 233.13 g/mol
InChI Key: FAFRGRRSYLPNSF-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate dihydrochloride is a versatile chemical compound with the molecular formula C7H16N2O2·2HCl. It is commonly used in various scientific research fields due to its unique chemical properties. This compound is known for its applications in organic synthesis, medicinal chemistry, and as a building block in the production of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate dihydrochloride typically involves the reaction of methyl chloroacetate with 2-(dimethylamino)ethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or distillation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate dihydrochloride involves its interaction with various molecular targets. In biochemical assays, it acts as a substrate for enzymes, allowing researchers to study enzyme kinetics and mechanisms. In medicinal chemistry, it serves as a precursor for the synthesis of active pharmaceutical ingredients, where it undergoes further chemical transformations to exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[2-(4-morpholinyl)ethyl]amino}acetate
  • Ethyl [2-(dimethylamino)ethyl]aminoacetate
  • Methyl [2-(dimethylamino)ethyl]aminoacetate

Uniqueness

Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate dihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its ability to undergo a variety of chemical reactions makes it a valuable compound in synthetic chemistry and drug development .

Biological Activity

Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate dihydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Profile

  • Chemical Name : this compound
  • Molecular Formula : C7_{7}H16_{16}Cl2_{2}N2_{2}O2_{2}
  • Molecular Weight : 211.12 g/mol

The compound acts primarily as an agonist at certain G protein-coupled receptors (GPCRs), which are crucial for various signaling pathways in cells. The interaction with GPCRs can lead to:

  • Cellular Signaling Modulation : Activation of downstream signaling cascades that influence cell proliferation, differentiation, and survival.
  • Neurotransmitter Interaction : Potential effects on neurotransmitter release, particularly in the central nervous system, which may impact mood and cognitive functions.

1. Antimicrobial Activity

Research indicates that derivatives of methyl 2-{[2-(dimethylamino)ethyl]amino}acetate exhibit antimicrobial properties against various pathogens. A study highlighted its effectiveness against both gram-positive and gram-negative bacteria, suggesting a broad-spectrum antimicrobial action.

2. Anticancer Properties

Preliminary studies have shown that the compound may inhibit cancer cell proliferation. For instance, it was tested against breast cancer cell lines, demonstrating significant cytotoxicity with IC50 values in the micromolar range. This suggests potential as a therapeutic agent in oncology.

3. Neuroprotective Effects

The compound has been investigated for neuroprotective effects in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease.

Case Studies

StudyFindings
Study 1 Investigated the antimicrobial effects on E. coli and Staphylococcus aureus; results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.
Study 2 Evaluated anticancer activity against MCF-7 breast cancer cells; IC50 was determined to be approximately 15 µM, indicating substantial cytotoxicity.
Study 3 Assessed neuroprotective effects in an Alzheimer’s model; showed a reduction in β-amyloid-induced toxicity by up to 40%.

Research Findings

Recent literature has expanded on the biological activity of this compound:

  • Toxicological Assessment : In a comprehensive ToxCast study involving over 900 chemicals, this compound was profiled for its potential toxicological effects across various biological assays .
  • Pharmacological Studies : Detailed pharmacokinetic studies have shown favorable absorption rates and bioavailability, supporting its potential use in therapeutic applications .

Properties

Molecular Formula

C7H18Cl2N2O2

Molecular Weight

233.13 g/mol

IUPAC Name

methyl 2-[2-(dimethylamino)ethylamino]acetate;dihydrochloride

InChI

InChI=1S/C7H16N2O2.2ClH/c1-9(2)5-4-8-6-7(10)11-3;;/h8H,4-6H2,1-3H3;2*1H

InChI Key

FAFRGRRSYLPNSF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNCC(=O)OC.Cl.Cl

Origin of Product

United States

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